molecular formula C20H21ClN6O2 B14100348 (5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone

(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone

Cat. No.: B14100348
M. Wt: 412.9 g/mol
InChI Key: YZGFDYWZFRARRL-UHFFFAOYSA-N
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Description

The compound “(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone” is a complex organic molecule that features a triazole ring, a piperazine ring, and various functional groups. Compounds with such structures are often investigated for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including:

    Formation of the triazole ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.

    Attachment of the chlorophenyl group: This might involve a nucleophilic substitution reaction.

    Formation of the piperazine ring: This can be synthesized through a cyclization reaction.

    Attachment of the methoxyphenyl group: This might involve a coupling reaction.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, especially at the methoxy group.

    Reduction: Reduction reactions could target the triazole ring or the piperazine ring.

    Substitution: The chlorophenyl group could undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydroxide or other strong bases.

Major Products

The products would depend on the specific reaction conditions but might include various oxidized or reduced forms of the original compound.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent for diseases like cancer or infections.

    Industry: As a precursor for materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. If it has anticancer properties, it might interfere with cell division or induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(4-hydroxyphenyl)piperazin-1-yl)methanone
  • (5-((4-bromophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone

Uniqueness

The specific combination of functional groups and rings in this compound might confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C20H21ClN6O2

Molecular Weight

412.9 g/mol

IUPAC Name

[5-(4-chloroanilino)-2H-triazol-4-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C20H21ClN6O2/c1-29-17-8-6-16(7-9-17)26-10-12-27(13-11-26)20(28)18-19(24-25-23-18)22-15-4-2-14(21)3-5-15/h2-9H,10-13H2,1H3,(H2,22,23,24,25)

InChI Key

YZGFDYWZFRARRL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=NNN=C3NC4=CC=C(C=C4)Cl

Origin of Product

United States

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